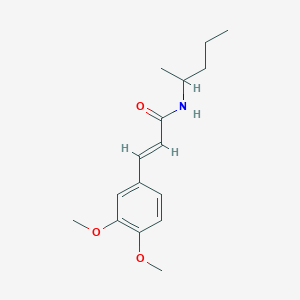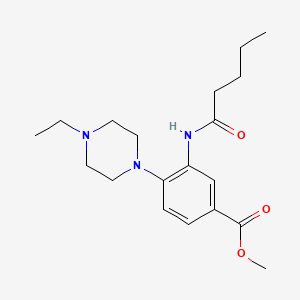![molecular formula C24H31N3O2 B5340940 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-propylacetamide](/img/structure/B5340940.png)
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-propylacetamide, also known as DPA-714, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of nuclear medicine. DPA-714 is a selective ligand for the translocator protein (TSPO), which is found in high concentrations in the mitochondria of cells. TSPO is involved in a range of physiological processes, including apoptosis, inflammation, and oxidative stress. The use of DPA-714 as a TSPO ligand has shown promise in various scientific applications, including imaging and drug development.
作用機序
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-propylacetamide binds to TSPO, which is found in high concentrations in the mitochondria of cells. TSPO is involved in various physiological processes, including apoptosis, inflammation, and oxidative stress. Binding of this compound to TSPO can modulate these processes, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes, including inflammation, oxidative stress, and apoptosis. Inflammation is a complex process that involves the activation of immune cells and the release of pro-inflammatory cytokines. This compound has been shown to reduce inflammation by modulating the activity of immune cells and reducing the release of pro-inflammatory cytokines. In addition, this compound has been shown to reduce oxidative stress, which is a key contributor to various diseases, including cancer and neurodegenerative disorders. Finally, this compound has been shown to modulate apoptosis, which is a process of programmed cell death that plays a critical role in various physiological processes, including development and tissue homeostasis.
実験室実験の利点と制限
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-propylacetamide has several advantages for use in lab experiments. First, it is a highly selective ligand for TSPO, which allows for specific targeting of TSPO in vivo. Second, this compound has been shown to have low toxicity and high stability, which makes it suitable for use in various lab experiments. Finally, this compound can be used in PET imaging to visualize the distribution and activity of TSPO in vivo, which provides valuable information about the role of TSPO in various physiological processes.
However, there are also some limitations to the use of this compound in lab experiments. First, the synthesis process for this compound is complex and time-consuming, which can limit its availability and use in some lab settings. Second, this compound has a relatively short half-life, which can limit its use in some lab experiments. Finally, the use of this compound in lab experiments requires specialized equipment and expertise, which can limit its accessibility and use in some lab settings.
将来の方向性
There are several future directions for the use of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-propylacetamide in scientific research. First, the development of novel TSPO ligands based on the structure of this compound could lead to the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Second, the use of this compound in PET imaging could provide valuable information about the role of TSPO in various physiological processes, including inflammation and neurodegenerative diseases. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, which could lead to the development of new therapies for various diseases.
合成法
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-propylacetamide is synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis process starts with the condensation of 2,2-diphenylethylamine and ethyl acetoacetate to form 2,2-diphenylethylacetoacetamide. This is followed by the reaction of 2,2-diphenylethylacetoacetamide with N-methylpiperazine to form 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methylacetamide. Finally, the addition of propylamine to 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methylacetamide results in the formation of this compound.
科学的研究の応用
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-propylacetamide has shown promise in various scientific research applications, including imaging and drug development. As a selective TSPO ligand, this compound can be used in positron emission tomography (PET) imaging to visualize the distribution and activity of TSPO in vivo. This can provide valuable information about the role of TSPO in various physiological processes, including inflammation and neurodegenerative diseases. In addition, this compound has been used as a lead compound for the development of novel TSPO ligands for the treatment of various diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-methyl-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-3-15-26(2)23(28)17-22-24(29)25-14-16-27(22)18-21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,21-22H,3,14-18H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRBZISASFBUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)CC1C(=O)NCCN1CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[3-benzoyl-2-(2,3-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5340858.png)

![{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5340866.png)
![ethyl 2-({3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acryloyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5340868.png)
![3-(2-{[1,1-dimethyl-2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5340870.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide](/img/structure/B5340877.png)
![methyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5340878.png)
![8-[(2-chlorobenzyl)thio]-9H-purin-6-amine](/img/structure/B5340883.png)

![7-(3-chlorophenyl)-4-[3-(4H-1,2,4-triazol-4-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5340894.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[3-(4-morpholinyl)propyl]prolinamide](/img/structure/B5340908.png)

![ethyl {4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate](/img/structure/B5340932.png)